molecular formula C7H4Cl2O2 B1297564 2,6-Dichloro-4-hydroxybenzaldehyde CAS No. 60964-09-2

2,6-Dichloro-4-hydroxybenzaldehyde

Cat. No. B1297564
CAS RN: 60964-09-2
M. Wt: 191.01 g/mol
InChI Key: WWFRBIPLCLSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088776B2

Procedure details

Combine 2,6-dichloro-4-hydroxy-benzaldehyde (120 g, 628.24 mmol) and potassium carbonate (173.65 g, 1256.5 mmol) in 900 mL dimethylformamide and treat with iodomethane (107 g, 753.9 mmol). Stir the reaction at room temperature for 3 hours. Filter off solids and pour into 6 L of water. Filter solids, wash several times with water, air dry and dissolve in ethyl acetate. Wash with water, followed by brine and then dry over sodium sulfate. Filter and concentrate under vacuum to ˜100 mL volume, at which point, solids start to crash out. Filter then concentrate down the filtrate to yield a second crop. Wash with hexane, combine all solids and vacuum dry to yield 112.3 g of off-white, solid: 1H NMR (400 MHz, CDCl3) δ 10.41 (s, 1H), 6.90 (s, 2H), 3.87 (s, 3H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
173.65 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:12])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl
Name
Quantity
173.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
107 g
Type
reactant
Smiles
IC
Name
Quantity
900 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filter off solids
ADDITION
Type
ADDITION
Details
pour into 6 L of water
FILTRATION
Type
FILTRATION
Details
Filter solids
WASH
Type
WASH
Details
wash several times with water, air
CUSTOM
Type
CUSTOM
Details
dry
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in ethyl acetate
WASH
Type
WASH
Details
Wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum to ˜100 mL volume, at which point, solids
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate down the filtrate
CUSTOM
Type
CUSTOM
Details
to yield a second crop
WASH
Type
WASH
Details
Wash with hexane
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
to yield 112.3 g of off-white, solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C(=CC(=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.